molecular formula C10H19NO3 B14130812 Pivaloyl-L-valine CAS No. 32909-50-5

Pivaloyl-L-valine

Katalognummer: B14130812
CAS-Nummer: 32909-50-5
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: OXLOTCJAYCHDBD-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pivaloyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a pivaloyl group. This compound is often used in organic synthesis and as a chiral selector in various chemical processes. The pivaloyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pivaloyl-L-valine can be synthesized starting from L-valine. The process involves the reaction of L-valine with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis. The key steps include the reaction of L-valine with pivaloyl chloride and subsequent purification to ensure high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pivaloyl-L-valine undergoes various chemical reactions, including:

    Substitution Reactions: The pivaloyl group can be substituted under specific conditions, often involving nucleophiles.

    Hydrolysis: The pivaloyl group can be hydrolyzed to yield L-valine and pivalic acid.

    Oxidation and Reduction: While the pivaloyl group itself is relatively stable, the valine moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Pivaloyl Chloride: Used in the initial synthesis of this compound.

    Sodium Hydroxide: Acts as a base in the synthesis process.

    Hydrochloric Acid: Can be used for hydrolysis reactions.

Major Products Formed

    L-Valine: Formed upon hydrolysis of this compound.

    Pivalic Acid: Another product of hydrolysis.

Wissenschaftliche Forschungsanwendungen

Pivaloyl-L-valine has several applications in scientific research:

Wirkmechanismus

The mechanism by which pivaloyl-L-valine exerts its effects is primarily through steric hindrance provided by the pivaloyl group. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved are typically related to the specific reactions in which this compound is used, such as enzyme-catalyzed processes in biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pivaloyl-L-valine is unique due to the steric bulk of the pivaloyl group, which provides distinct reactivity and selectivity compared to other amino acid derivatives. This makes it particularly useful in applications requiring high enantiomeric purity and selective reactions.

Eigenschaften

CAS-Nummer

32909-50-5

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

(2S)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI-Schlüssel

OXLOTCJAYCHDBD-ZETCQYMHSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.